molecular formula C7H8BrNOS B2642760 1-Bromo-4-(S-methylsulfonimidoyl)benzene CAS No. 145026-07-9

1-Bromo-4-(S-methylsulfonimidoyl)benzene

Cat. No.: B2642760
CAS No.: 145026-07-9
M. Wt: 234.11
InChI Key: VFSHUOASIOCCAA-UHFFFAOYSA-N
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Description

1-Bromo-4-(S-methylsulfonimidoyl)benzene is an organic compound with the molecular formula C7H8BrNOS It is characterized by the presence of a bromine atom and a sulfonimidoyl group attached to a benzene ring

Preparation Methods

The synthesis of 1-Bromo-4-(S-methylsulfonimidoyl)benzene typically involves the reaction of 4-bromobenzenesulfonyl chloride with methylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves the following steps:

    Reaction of 4-bromobenzenesulfonyl chloride with methylamine: This step involves the nucleophilic substitution of the sulfonyl chloride group by the methylamine, resulting in the formation of the sulfonimidoyl group.

    Purification: The crude product is purified using techniques such as recrystallization or column chromatography to obtain the pure compound.

Chemical Reactions Analysis

1-Bromo-4-(S-methylsulfonimidoyl)benzene undergoes various chemical reactions, including:

    Nucleophilic substitution: The bromine atom can be replaced by other nucleophiles, leading to the formation of different derivatives.

    Oxidation and reduction: The sulfonimidoyl group can undergo oxidation to form sulfonyl derivatives or reduction to form sulfinyl derivatives.

    Coupling reactions: The compound can participate in coupling reactions with other aromatic compounds, facilitated by catalysts such as copper(I) iodide.

Common reagents used in these reactions include nucleophiles like amines and thiols, oxidizing agents like hydrogen peroxide, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-Bromo-4-(S-methylsulfonimidoyl)benzene has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.

    Medicine: Its derivatives are explored for their potential use in drug development. The compound’s ability to undergo various chemical modifications makes it a valuable scaffold for designing new pharmaceuticals.

    Industry: It is used in the development of specialty chemicals and materials. Its reactivity and functional groups make it suitable for applications in polymer chemistry and material science.

Mechanism of Action

The mechanism of action of 1-Bromo-4-(S-methylsulfonimidoyl)benzene involves its interaction with specific molecular targets. The sulfonimidoyl group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially inhibiting their activity. This interaction can disrupt essential biological pathways, leading to the compound’s observed biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

1-Bromo-4-(S-methylsulfonimidoyl)benzene can be compared with other similar compounds, such as:

    4-Bromophenyl methyl sulfone: This compound has a similar structure but lacks the sulfonimidoyl group. It undergoes similar reactions but has different reactivity and applications.

    1-Bromo-4-(methylsulfinyl)benzene: This compound contains a sulfinyl group instead of a sulfonimidoyl group. It has different chemical properties and reactivity, making it suitable for different applications.

    4-Bromobenzenesulfonamide: This compound has a sulfonamide group instead of a sulfonimidoyl group. It is used in different chemical reactions and has distinct biological activities.

Properties

IUPAC Name

(4-bromophenyl)-imino-methyl-oxo-λ6-sulfane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrNOS/c1-11(9,10)7-4-2-6(8)3-5-7/h2-5,9H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFSHUOASIOCCAA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CS(=N)(=O)C1=CC=C(C=C1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8BrNOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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